2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound is a heterocyclic molecule featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with a 4-butoxyphenyl group at position 9, a thioether-linked acetamide moiety at position 3, and an N-(4-ethylphenyl) substituent. Such fused triazolo-pyrazine systems are known for their structural rigidity and electronic diversity, which often confer bioactivity in medicinal chemistry contexts, such as kinase inhibition or receptor modulation .
Properties
CAS No. |
1223925-84-5 |
|---|---|
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-5-16-35-22-12-8-20(9-13-22)23-17-24-26-29-30-27(32(26)14-15-33(24)31-23)36-18-25(34)28-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,28,34) |
InChI Key |
WCQCCDKOEGETAE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)CC)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class of compounds. This class has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural complexity of this compound suggests a range of possible interactions with biological targets.
- Molecular Formula : C26H25N6O2S
- Molecular Weight : 504.58 g/mol
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its interactions with various molecular targets. The pyrazolo and triazole moieties are known to participate in multiple pharmacological activities including:
- Adenosine Receptor Modulation : Compounds in this class have been studied for their ability to modulate adenosine receptors, which play crucial roles in cellular signaling and cancer progression .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit cytotoxicity against cancer cell lines. For instance, similar compounds have shown stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin in breast cancer models .
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. A study involving related pyrazolo compounds demonstrated:
- Cytotoxicity : The MTT assay revealed that certain derivatives exhibited stronger cytotoxic activity than cisplatin against MCF-7 and MDA-MB-231 breast cancer cell lines .
- Mechanism of Induction : The most active compounds were found to induce apoptosis via caspase activation (caspase 3/7 and caspase 9), suppress NF-κB expression, and promote pro-apoptotic factors such as p53 and Bax .
Structure-Activity Relationship (SAR)
The structure of the compound suggests that modifications in the phenyl groups or the thioether linkage can significantly impact its biological activity. For example:
- Phenyl Substituents : Variations in the substituents on the phenyl rings have been linked to altered receptor affinity and selectivity.
- Thioether Linkage : The presence of sulfur in the thioether group is essential for maintaining the biological activity of these compounds .
Comparative Biological Activity Table
Case Studies
Recent literature has highlighted several case studies focusing on the pharmacological profiles of pyrazolo[1,5-a][1,2,4]triazoles:
- Antitumor Activity : In vitro studies have shown that certain derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis.
- Neuroprotective Effects : Some analogs have been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of polycyclic heteroaromatic systems with variations in substituents and core connectivity. Key structural analogs include:
- 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) : Features a pyrazolo-triazolo-pyrimidine core with electron-withdrawing nitro and fluorophenyl groups, enhancing electronic polarization .
- [3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a): Contains an imino group and a nitrophenyl substituent, favoring hydrogen-bonding interactions .
- N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Patent Example): Shares a pyrazolo-pyrimidine core with fluorinated aryl groups and an acetamide side chain, highlighting the role of fluorine in tuning lipophilicity .
Table 1: Structural Comparison
Physicochemical Properties
- Compound 16a (pyrazolo-triazolo-pyrimidine) has a melting point >340°C, while the patent example with a pyrazolo-pyrimidine core melts at 302–304°C . The butoxyphenyl group in the target compound may reduce melting points compared to nitro- or fluorophenyl analogs due to increased flexibility .
- Molecular Weight and Solubility : The target compound’s molecular weight is estimated to exceed 500 g/mol, similar to the patent example (571.2 g/mol). The 4-butoxyphenyl group likely enhances solubility in organic solvents compared to nitro-substituted analogs .
Q & A
Q. Challenges :
- Low yields (~30–40%) in the triazolo-pyrazine ring closure due to steric hindrance from the 4-butoxyphenyl group.
- Purification difficulties caused by byproducts from incomplete thioether formation .
Basic: How is the compound structurally characterized, and which analytical techniques are critical for confirming its purity and identity?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., butoxyphenyl vs. ethylphenyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z ~500–550 range) and detect isotopic patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
